molecular formula C13H9ClFNO2 B609515 NDMC101 CAS No. 1308631-40-4

NDMC101

货号 B609515
CAS 编号: 1308631-40-4
分子量: 265.66
InChI 键: NUQWCDAXACRITO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide” is a compound that contains a benzamide group (a benzene ring attached to a carboxamide group) and a halogenated phenyl group (a benzene ring with halogen atoms). The presence of the halogen atoms, specifically chlorine and fluorine, may influence the compound’s reactivity and interactions with other molecules .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate halogenated aniline (4-chloro-2-fluoroaniline) with 2-hydroxybenzoyl chloride to form the benzamide . This is a common method for synthesizing benzamides.


Molecular Structure Analysis

The molecular structure of this compound would consist of two benzene rings connected by a carboxamide group. One of the benzene rings would have a chlorine atom at the 4-position and a fluorine atom at the 2-position .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the halogen atoms and the carboxamide group. For example, it might undergo nucleophilic aromatic substitution reactions at the halogenated positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the halogen atoms might increase its density and boiling point compared to similar compounds without halogens .

科学研究应用

破骨细胞生成抑制

NDMC101已被确定为一种潜在的破骨细胞生成抑制剂 {svg_1} {svg_2}. 已证明其能抑制RAW264.7和骨髓巨噬细胞(BMMs)中酒石酸抗性酸性磷酸酶(TRAP)+多核细胞的形成 {svg_3}. 这种破骨细胞生成抑制有助于改善爪肿胀和炎症性骨破坏 {svg_4}.

抗炎特性

This compound已证明具有抗炎特性。 在胶原蛋白诱导的关节炎(CIA)小鼠中,口服给予this compound可降低关节炎指数并减轻骨侵蚀 {svg_5}. 它还显着降低血清TNF-α和IL-1β浓度 {svg_6}.

转录因子和蛋白激酶的抑制

This compound的功效与抑制转录因子(如NF-κB和NFATc1)以及多种蛋白激酶(包括p38,ERK和JNK)有关 {svg_7}. 这种广泛的抑制范围表明其在各种炎症性和自身免疫性疾病中的潜在应用。

类风湿性关节炎的潜在治疗方法

鉴于其抗炎特性及其抑制破骨细胞生成的能力,this compound有望成为类风湿性关节炎的潜在治疗方法 {svg_8} {svg_9}. 在CIA小鼠中,this compound不仅减轻了爪肿胀,而且减轻了骨侵蚀 {svg_10}.

抗真菌活性

一系列环加成物-吡唑通过生成的腈亚胺与N-(4-氯-2-氟苯基)马来酰亚胺的1,3-偶极环加成反应而制得 {svg_11}. 合成的新的化合物通过1H NMR,MS和元素分析进行表征。 杀真菌试验表明,大多数标题化合物对柑橘黑斑病菌表现出明显的杀真菌活性 {svg_12}.

其他炎症性骨病的潜在应用

鉴于其抑制破骨细胞生成的能力及其抗炎特性,this compound可能在其他炎症性骨病中具有潜在的应用 {svg_13} {svg_14}. 需要进一步对this compound进行临床试验,以评估其在治疗炎症性骨病中的治疗潜力 {svg_15}.

安全和危害

As with any chemical compound, handling “N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide” would require appropriate safety precautions. The specific hazards would depend on the compound’s properties, but might include skin and eye irritation, and respiratory irritation .

作用机制

Target of Action

NDMC101, also known as HS-Cm or N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide, primarily targets the transcription factors NF-κB and NFATc1 . These transcription factors play a crucial role in the differentiation and function of osteoclasts, which are cells that break down bone tissue .

Mode of Action

This compound interacts with its targets by inhibiting their activity . This inhibition prevents the differentiation of osteoclast-like cells and reduces the bone-resorbing activity of mature osteoclasts . The compound’s efficacy is associated with the inhibition of multiple protein kinases, including p38, ERK, and JNK .

Biochemical Pathways

The affected biochemical pathway is the osteoclastogenesis pathway, which is the process of osteoclast differentiation . By inhibiting NF-κB and NFATc1, this compound disrupts this pathway, leading to a decrease in the formation of osteoclasts and their bone-resorbing activity .

Pharmacokinetics

The compound’s impact on bioavailability is suggested by its significant reduction of bone erosion and inflammation when administered orally in animal models .

Result of Action

The molecular and cellular effects of this compound’s action include a marked inhibition of osteoclastogenesis, which leads to a reduction in paw swelling and inflammatory bone destruction . In animal models, these effects have been associated with a decrease in serum concentrations of inflammatory cytokines, such as TNF-α and IL-1β .

Action Environment

It’s worth noting that the compound’s effects have been studied in the context of inflammation-induced bone diseases, suggesting that its efficacy may be influenced by the presence and severity of inflammation .

生化分析

Biochemical Properties

N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide interacts with several enzymes and proteins. It has been found to inhibit the activity of transcription factors such as NF-κB and NFATc1, as well as multiple protein kinases, including p38, ERK, and JNK . These interactions play a crucial role in the regulation of osteoclast differentiation .

Cellular Effects

N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide has significant effects on various types of cells and cellular processes. It markedly inhibits the formation of tartrate-resistant acid phosphatase (TRAP+) multinucleated cells in RAW264.7 and bone marrow macrophage cells (BMMs), which are key steps in osteoclast differentiation . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide involves its binding interactions with biomolecules and its influence on gene expression. It inhibits osteoclast differentiation via down-regulation of NFATc1-modulated gene expression . This compound exerts its effects at the molecular level, leading to changes in the activity of key enzymes and proteins involved in osteoclastogenesis .

Temporal Effects in Laboratory Settings

The effects of N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide over time in laboratory settings have not been extensively studied. Given its role in inhibiting osteoclastogenesis, it is likely that its effects would be observed over the course of several days to weeks, corresponding to the time frame of osteoclast differentiation .

Dosage Effects in Animal Models

The effects of N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide in animal models have been studied, particularly in the context of bone diseases. In collagen-induced arthritis (CIA) mice, oral administration of this compound reduced arthritic index and mitigated bone erosion . The specific dosage effects in these studies have not been detailed in the available literature .

Metabolic Pathways

Given its role in inhibiting key transcription factors and protein kinases, it is likely involved in several signaling pathways related to osteoclast differentiation .

Subcellular Localization

Given its role in inhibiting transcription factors and protein kinases, it is likely that it localizes to the nucleus and cytoplasm where these molecules typically function .

属性

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO2/c14-8-5-6-11(10(15)7-8)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQWCDAXACRITO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1308631-40-4
Record name 1308631-40-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of salicylic acid (1.38 g, 10 mmole) in tetrahydrofuran (40 mL) was added thionyl chloride (2.5 mL, 35 mmole) and refluxed 3 hr. The mixture was steamed (110° C.) by Dean-Stark. The residue was directly reacted with 4-chloro-2-fluorobenzenamine (1.1 mL, 10 mmole) in THF (40 mL) for 14 hr. The reaction mixture was concentrated and extracted with ethyl acetate, dried over anhydrous magnesium sulfate. Recrystallization of desired products from hot dichloromethane afforded the compound.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide
Reactant of Route 6
Reactant of Route 6
N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide

Q & A

Q1: What is the primary mechanism of action of N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide (NDMC101/HS-Cm)?

A1: this compound/HS-Cm acts by inhibiting the activity of both NFATc1 and NF-κB []. These transcription factors are crucial for the differentiation and activation of osteoclasts, cells responsible for bone resorption. By inhibiting these pathways, this compound/HS-Cm exhibits potential as an osteoclastogenesis inhibitor.

Q2: Are there any in vivo studies supporting the efficacy of this compound/HS-Cm in arthritis models?

A2: While in vivo studies specifically using this compound/HS-Cm for arthritis are not detailed in the provided abstracts, research suggests that similar serine protease inhibitors, like camostat mesilate, exhibit anti-hypertensive and renoprotective effects in a rat model of metabolic syndrome, which can contribute to kidney disease and potentially arthritic conditions []. Further research is necessary to determine the specific efficacy of this compound/HS-Cm in relevant in vivo models.

Q3: What is the connection between serine protease inhibition and conditions like hypertension and kidney disease?

A3: Research suggests that in proteinuric kidney diseases, serine proteases, specifically plasmin, can activate epithelial sodium channels (ENaC) in the kidneys []. This activation can contribute to sodium retention, leading to hypertension and further exacerbating kidney damage. Therefore, inhibiting serine proteases like plasmin could have therapeutic benefits in these conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。